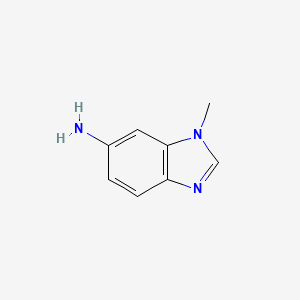

1-Methyl-1H-benzimidazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZALFCBEKQGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546563 | |

| Record name | 1-Methyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-93-8 | |

| Record name | 1-Methyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-benzimidazol-6-amine

Abstract

1-Methyl-1H-benzimidazol-6-amine is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active molecules. Its structure, featuring a fused benzene and imidazole ring system with strategic methyl and amine substitutions, allows for diverse functionalization, making it a valuable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning from commercially available precursors. We will detail a robust, two-step synthetic pathway involving the formation of a nitro-substituted benzimidazole intermediate, followed by a clean and efficient reduction to the target amine. Furthermore, this document outlines the full suite of analytical techniques required for the unambiguous characterization and purity verification of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained throughout, providing researchers with the foundational knowledge to adapt and troubleshoot these protocols.

Strategic Approach to Synthesis

The synthesis of this compound is most reliably achieved through a two-stage process. This strategy allows for precise control over the regiochemistry of the substituents, which can be challenging in a single-pot reaction.

-

Stage 1: Benzimidazole Ring Formation. Construction of the 1-methyl-6-nitro-1H-benzimidazole intermediate. This is accomplished via the cyclization of a substituted o-phenylenediamine with a one-carbon source.

-

Stage 2: Nitro Group Reduction. Selective reduction of the nitro group on the benzimidazole core to yield the final 6-amino product. This transformation must be performed under conditions that do not affect the integrity of the heterocyclic ring system.

This sequential approach ensures high yields and purity by isolating and characterizing the intermediate before proceeding to the final step.

Synthesis Workflow Diagram

Caption: A two-stage synthetic route to the target compound.

Experimental Protocols: Synthesis

Stage 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole

This protocol is adapted from established literature procedures for benzimidazole synthesis.[1] The reaction involves the condensation of 4-nitro-1,2-phenylenediamine with formaldehyde to form the benzimidazole ring. The subsequent N-methylation is often performed in the same pot or as a separate step; however, some cyclization methods with formaldehyde can result in methylation. For clarity and control, this guide presents a direct cyclization-methylation approach.

Causality: Formaldehyde serves as the electrophilic one-carbon source required to form the C2 position of the imidazole ring. The acidic medium (HCl) protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amino groups of the phenylenediamine. The subsequent dehydration drives the reaction towards the cyclized product.

Protocol:

-

To a 250 mL round-bottom flask, add 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and absolute ethanol (40 mL).

-

Add a solution of formaldehyde (4 g of 37% solution, ~0.05 mol) and concentrated hydrochloric acid (3 mL).

-

Equip the flask with a reflux condenser and heat the mixture under reflux for 30 minutes. The solution will darken.

-

After cooling to room temperature, carefully basify the reaction mixture with aqueous ammonia until a yellow precipitate forms and the solution is alkaline (pH > 8).

-

Collect the yellow crystals by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 1-methyl-6-nitro-1H-benzimidazole.

Note: This reaction provides the N1-methylated product directly, though yields can be modest.[1] Alternative multi-step routes involving protection/deprotection or methylation of 6-nitrobenzimidazole can be employed for higher yields if necessary.

Stage 2: Reduction to this compound

Catalytic hydrogenation is the method of choice for this reduction. It is a clean reaction, with the only byproduct being water, which simplifies purification. The palladium on carbon (Pd/C) catalyst is highly efficient for the reduction of aromatic nitro groups.

Causality: The palladium surface adsorbs both the hydrogen gas and the nitro-benzimidazole intermediate. This facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially through nitroso and hydroxylamine intermediates to the final amine. The process is highly selective for the nitro group, leaving the benzimidazole ring system intact.[2]

Protocol:

-

In a hydrogenation flask or a suitable pressure vessel, dissolve the 1-methyl-6-nitro-1H-benzimidazole (e.g., 5.0 g, 0.028 mol) in ethanol (100 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (250 mg, ~5% w/w).

-

Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas (H₂) to a pressure of 50 psi (or use a balloon filled with H₂ for atmospheric pressure hydrogenation).

-

Stir the suspension vigorously at room temperature for 16 hours or until hydrogen uptake ceases (monitored by a pressure gauge or TLC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the target compound, this compound, which can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture if necessary.

Comprehensive Characterization

Unambiguous confirmation of the final product's identity and purity is critical. The following section details the expected outcomes from standard analytical techniques.

Characterization Workflow Diagram

Caption: Workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Data: The proton spectrum will confirm the presence of the N-methyl group and the specific substitution pattern on the aromatic rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Singlet (s) | 1H | H-2 | The proton at C2 of the imidazole ring is typically a singlet in the downfield region.[3] |

| ~7.4 - 7.6 | Doublet (d) | 1H | H-4 | Aromatic proton ortho to the imidazole nitrogen, part of an ABC spin system. |

| ~6.8 - 7.0 | Doublet (d) | 1H | H-7 | Aromatic proton adjacent to the N-methyl group. |

| ~6.6 - 6.8 | Doublet of doublets (dd) | 1H | H-5 | Aromatic proton ortho to the electron-donating amino group, showing coupling to both H-4 and H-7. |

| ~4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine are often broad and exchangeable. |

| ~3.7 - 3.9 | Singlet (s) | 3H | N-CH₃ | The three protons of the N-methyl group appear as a sharp singlet. |

Expected ¹³C NMR Data: The carbon spectrum confirms the number of unique carbon atoms and their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-6 | Aromatic carbon directly attached to the electron-donating -NH₂ group. |

| ~142 | C-2 | Carbon at the 2-position of the imidazole ring.[4] |

| ~135 | C-7a | Bridgehead carbon adjacent to the N-methyl group. |

| ~132 | C-3a | Bridgehead carbon adjacent to the other imidazole nitrogen. |

| ~120 | C-4 | Aromatic CH carbon adjacent to the fused ring system. |

| ~110 | C-7 | Aromatic CH carbon adjacent to the N-methyl group. |

| ~100 | C-5 | Aromatic CH carbon shielded by the -NH₂ group. |

| ~31 | N-CH₃ | The N-methyl carbon, appearing in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The successful conversion from the nitro intermediate to the amino product is clearly observed.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Significance |

| 3450 - 3300 | N-H Stretch (Amine) | A pair of bands characteristic of a primary amine (-NH₂), confirming successful reduction.[5] |

| 3100 - 3000 | C-H Stretch (Aromatic) | Indicates the presence of the aromatic benzene ring. |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Corresponds to the N-methyl group.[6] |

| 1620 - 1580 | N-H Bend (Amine) | Bending vibration of the primary amine.[5] |

| 1600 - 1450 | C=C & C=N Stretch | Vibrations from the benzimidazole ring system. |

| Disappearance | ||

| ~1530 & ~1350 | N-O Stretch (Nitro) | The absence of the strong, characteristic asymmetric and symmetric stretches for a nitro group confirms complete reduction of the intermediate. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a high-resolution mass spectrometer (HRMS) provides the exact mass, further validating the elemental composition.

Expected Mass Spectrometry Data:

| Parameter | Value | Rationale |

| Molecular Formula | C₈H₉N₃ | |

| Molecular Weight | 147.18 g/mol | |

| [M+H]⁺ (ESI) | m/z 148.0869 | The molecular ion peak observed in Electrospray Ionization (ESI) mode, corresponding to the protonated molecule.[7] |

| [M]⁺˙ (EI) | m/z 147 | The molecular ion observed in Electron Ionization (EI) mode. Common fragments may include loss of CH₃ (m/z 132) or HCN (m/z 120).[8] |

Conclusion

This guide has presented a robust and verifiable pathway for the synthesis and characterization of this compound. By following the detailed two-stage synthesis—cyclization to a nitro-intermediate followed by catalytic hydrogenation—researchers can reliably produce this valuable chemical building block. The comprehensive characterization protocols, including NMR, IR, and MS, provide a self-validating system to ensure the structural integrity and purity of the final product. The rationale provided for each experimental choice empowers scientists to not only replicate this procedure but also to intelligently adapt it for the synthesis of related benzimidazole derivatives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Supplementary Information. (n.d.). RSC. Retrieved from [Link][9]

-

Chohan, Z. H., et al. (2006). 1-Methyl-6-nitro-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4351–o4352. Retrieved from [Link][1]

-

Li, W., et al. (2015). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 5(110), 90497–90500. Retrieved from [Link]

-

Milata, V., et al. (2010). Nitro and aminobenzimidazoles. Mini-Reviews in Organic Chemistry, 7(3), 245-253. Retrieved from [Link][10]

-

Wang, P., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 19(44), 9729–9733. Retrieved from [Link]

-

Perumal, S., et al. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 46B, 1709-1712. Retrieved from [Link]

-

LibreTexts. (2023). Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link][6]

-

Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. Retrieved from [Link]

-

Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. Retrieved from [Link][11]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

Fu, A., et al. (2019). Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst. ResearchGate. Retrieved from [Link]

-

Wang, W., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(50), 46487–46494. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link][5]

-

PrepChem. (n.d.). Synthesis of 1-methyl-benzimidazole. Retrieved from [Link]

-

Righi, M., et al. (2015). Ammonium Sulfate—Magnesium Selective Reduction of N-2-Nitrophenylimidates: Synthesis of 2-Substituted Benzimidazoles. ResearchGate. Retrieved from [Link]

-

Lee, H. Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1188. Retrieved from [Link][2]

-

Milata, V., et al. (2010). Nitro and aminobenzimidazoles. ResearchGate. Retrieved from [Link]

-

Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. ResearchGate. Retrieved from [Link][12]

-

Supplementary Data. (2003). The Royal Society of Chemistry. Retrieved from [Link][3]

-

Khabnadideh, S., et al. (2009). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-1H-benzimidazol-2-amine. Retrieved from [Link]

-

Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3029–3043. Retrieved from [Link]

-

Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. RSC Advances, 12(35), 22699–22720. Retrieved from [Link]

-

Deshmukh, R., et al. (2012). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Tsoleridis, C. A., et al. (2014). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 19(8), 12651–12664. Retrieved from [Link]

-

Al-Juboori, A. M. H., et al. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(2), 942-950. Retrieved from [Link]

-

Bansal, Y., & Silakari, O. (2014). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Retrieved from [Link]

- CN101863840B. (n.d.). Preparation method of 5-amino-6-methyl benzimidazolone. Google Patents.

-

Pop, R. D., et al. (1998). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Retrieved from [Link][8]

-

PDF - Pharmacophore. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5364. Retrieved from [Link]

Sources

- 1. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | C8H9N3 | CID 13680283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scispace.com [scispace.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

physicochemical properties of 1-Methyl-1H-benzimidazol-6-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-benzimidazol-6-amine

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 26530-93-8), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Recognizing that a thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, this document synthesizes available data with established analytical methodologies.[1] It is designed for researchers, scientists, and drug development professionals, offering not only known property values but also detailed, field-proven protocols for their experimental determination where public data is unavailable. The guide covers molecular structure, thermal properties, solubility, ionization constants (pKa), and a full spectroscopic profile, framing these characteristics within the context of modern drug development.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous evaluation, where physicochemical properties serve as the earliest and most critical predictors of a drug's success.[2][3] Properties such as solubility, lipophilicity, and ionization state (pKa) are not mere data points; they are the primary determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] An imbalance in these foundational characteristics can lead to poor bioavailability, off-target toxicity, and ultimately, late-stage attrition in the development pipeline.[2][5]

This compound belongs to the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry renowned for its wide range of biological activities, including anticancer, antifungal, and antiviral properties.[6][7] The specific substitution pattern of this molecule—a methyl group at the N1 position and an amino group at the C6 position—creates a unique electronic and steric profile that warrants detailed characterization. This guide serves as a Senior Application Scientist's perspective on building a comprehensive physicochemical dossier for this compound, emphasizing the causality behind experimental choices and the integration of data for a holistic molecular understanding.

Molecular Structure and Identity

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis.

Molecular Formula: C₈H₉N₃[8]

Molecular Weight: 147.18 g/mol [8]

CAS Registry Number: 26530-93-8[9]

Canonical SMILES: CN1C=NC2=C1C=C(C=C2)N[9]

InChIKey: AYZALFCBEKQGRT-UHFFFAOYSA-N[9]

The structure consists of a bicyclic system where a benzene ring is fused to an imidazole ring. The methylation at the N-1 position prevents tautomerism often seen in unsubstituted benzimidazoles, locking the scaffold's hydrogen-bonding potential. The exocyclic amino group at the 6-position is a key functional group, expected to be a primary determinant of the molecule's basicity and hydrogen-bonding capacity.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

This section details the fundamental properties that govern the compound's behavior in both chemical and biological systems.

Physical State and Appearance

While specific vendor information is variable, benzimidazole derivatives of this molecular weight are typically crystalline solids at room temperature. The color can range from off-white to tan, potentially darkening upon exposure to air and light due to the oxidation of the aromatic amine.

Thermal Properties

Thermal analysis is crucial for determining purity, stability, and appropriate handling conditions.

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 348.6 ± 34.0 °C (at 760 mmHg) | [9] |

| Flash Point | 164.6 °C | [9] |

Expertise & Causality: An experimentally determined melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) suggests high purity, whereas a broad range indicates the presence of impurities. The high boiling point is expected given the molecule's aromaticity, polarity, and potential for intermolecular hydrogen bonding via the amino group. The lack of a public melting point highlights the necessity for direct experimental determination, typically via Differential Scanning Calorimetry (DSC), which provides a more accurate and detailed thermal profile than traditional melting point apparatus.

Solubility Profile

Expected Behavior: The molecule possesses both hydrophobic (benzimidazole core) and hydrophilic (amino group, nitrogen atoms) features. Its solubility is expected to be highly pH-dependent. In acidic media (pH < pKa of the conjugate acid), the amino group and imidazole nitrogens will be protonated, forming a more soluble salt. In neutral or basic media, the neutral, less soluble form will predominate.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[1][10]

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different, known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess is critical to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period to reach equilibrium (24-48 hours is common).[11]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at the same temperature to separate the undissolved solid from the saturated supernatant.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the solid pellet.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.[1][3] A standard calibration curve must be prepared in the same buffer to ensure accurate quantification.[4] The resulting concentration is the solubility at that specific pH.

Acidity/Basicity (pKa)

The pKa, or acid dissociation constant, dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.[12]

Predicted Behavior: this compound has two potential sites of protonation: the exocyclic amino group and the N-3 nitrogen of the imidazole ring.

-

Aromatic Amine (C6-NH₂): The pKa of aniline is ~4.6. The benzimidazole ring is electron-withdrawing, which would be expected to lower this value.

-

Imidazole Nitrogen (N-3): The pKa of benzimidazole itself is ~5.4. The N-1 methyl group is weakly electron-donating, which might slightly increase the basicity of the N-3 nitrogen. Based on these factors, at least two pKa values are expected, with the N-3 nitrogen likely being the more basic site. Precise determination is essential.

Experimental Protocol: pKa Determination via Potentiometric Titration Potentiometric titration is a highly accurate and reliable method for pKa determination.[2][13][14]

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[2]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known molarity (e.g., 1 mM).[2][14] For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) can be used, with subsequent extrapolation to 0% co-solvent.[5][13]

-

Titration: Purge the solution with nitrogen to remove dissolved CO₂.[14] Start the titration by making the solution acidic (e.g., to pH ~2) with a standardized HCl solution. Then, titrate the solution by adding small, precise increments of a standardized NaOH solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches a basic value (e.g., pH ~12).

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be identified from the inflection point (maximum of the first derivative) of the titration curve.[15] The experiment should be repeated at least in triplicate for statistical validity.[2]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. While full experimental spectra for this specific compound are not available in the searched literature, a predicted profile can be described. A ¹³C NMR spectrum is available on PubChem.[8]

-

¹H NMR (Predicted):

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.0 ppm). The protons on the benzene ring will show coupling patterns (doublets, doublet of doublets) characteristic of their positions relative to the amino group and the fused imidazole ring.

-

Imidazole Proton (C2-H): A singlet is expected around 8.0 ppm.

-

N-Methyl Protons (N1-CH₃): A sharp singlet is expected around 3.7-4.0 ppm.

-

Amine Protons (C6-NH₂): A broad singlet, whose chemical shift is dependent on solvent and concentration, is expected around 3.5-5.0 ppm.

-

-

¹³C NMR (Predicted):

-

Eight distinct carbon signals are expected. Aromatic and imidazole carbons would appear in the ~100-150 ppm range. The N-methyl carbon would be significantly upfield, around 30-35 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorption Bands:

-

N-H Stretch: The primary amine (-NH₂) will show two characteristic sharp-to-medium bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretches: A series of bands in the 1450-1650 cm⁻¹ region are characteristic of the benzimidazole ring system.

-

N-H Bend: The primary amine will also show a bending vibration around 1580-1650 cm⁻¹.[16]

-

C-N Stretch: The aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[16]

-

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and structure.

-

Expected Data:

-

Molecular Ion (M⁺): A strong signal at m/z = 147, corresponding to the exact mass (147.08000).[9]

-

Key Fragments: Fragmentation of benzimidazoles typically involves the cleavage of the imidazole ring. Loss of HCN (27 Da) or the methyl group (15 Da) from the molecular ion are plausible fragmentation pathways.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis.

-

Expected Profile: Benzimidazole itself has absorption maxima around 243, 274, and 281 nm. The related 1-methylbenzimidazole shows a λmax at 277 nm in water.[17] The presence of the electron-donating amino group at the 6-position, which is in conjugation with the aromatic system, is expected to cause a bathochromic (red) shift to longer wavelengths. The exact λmax should be determined experimentally in various solvents and buffers, as it will be pH-dependent due to protonation of the chromophore.

Integrated Experimental Workflow

A logical and efficient workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates an integrated approach.

Caption: Integrated workflow for physicochemical characterization of an API.

Implications for Drug Development

The physicochemical profile of this compound provides crucial insights for its potential as a drug candidate.

-

Aqueous Solubility: The predicted low intrinsic solubility and high pH-dependence are critical considerations. For oral administration, formulation strategies such as salt formation (e.g., as a dihydrochloride salt) would likely be necessary to enhance dissolution in the acidic environment of the stomach.[18]

-

Membrane Permeability: The molecule's ability to cross biological membranes (e.g., the gut wall, blood-brain barrier) will be a balance between its solubility and lipophilicity. At physiological pH (7.4), the degree of ionization, as determined by the pKa, will be paramount. A significant population of the neutral species is required for passive diffusion across lipid bilayers.

-

Drug-Target Interactions: The presence of a hydrogen bond donor (the -NH₂ group) and multiple hydrogen bond acceptors (N-3 and the -NH₂ group) suggests a high potential for specific, strong interactions within a target protein's binding pocket.

Conclusion

This technical guide has established a foundational physicochemical profile for this compound. While key predicted values for boiling point and density are available, this document highlights the critical need for experimental determination of properties such as melting point, aqueous solubility, and pKa, for which public data is currently lacking. By providing detailed, authoritative protocols for these analyses, this guide empowers researchers to generate the robust data package required for informed decision-making in drug discovery. The structural features of this compound—a locked benzimidazole core with a basic amino substituent—suggest a compound with interesting, albeit challenging, drug-like properties that warrant further investigation.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Avdeef, A., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 4(1), 5-31. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 974-981. [Link]

-

Van der Veken, B. J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the Brazilian Chemical Society, 24(8), 1265-1282. [Link]

-

Poturcu, K., & Çubuk Demiralay, E. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(11), 5469–5478. [Link]

-

ResearchGate. (2020). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. [Link]

-

Royal Society of Chemistry. (2020). Supporting Information for Dehydrogenative C-H/N-H annulation of o-phenylenediamines with aldehydes. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

-

Kettmann, V., et al. (2007). 1-Methyl-6-nitro-1H-benzimidazole. Acta Crystallographica Section E, 63(Pt 12), o4567. [Link]

-

NIST. 1H-Benzimidazole, 1-methyl-. [Link]

-

Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3221. [Link]

-

Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Computer-Aided Molecular Design, 40(1), 5. [Link]

-

PubChem. This compound. [Link]

-

Lee, K., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 54, 116568. [Link]

-

ResearchGate. The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate.... [Link]

-

ResearchGate. UV-Vis spectra of 1 and 3 in DMF. (Concentration 1x10 −5 mol.L −1 ). [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H9N3 | CID 13680283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1H-Benzimidazole, 1-methyl- [webbook.nist.gov]

- 18. 1609406-54-3|this compound dihydrochloride| Ambeed [ambeed.com]

Spectroscopic Data of 1-Methyl-1H-benzimidazol-6-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural characterization of 1-Methyl-1H-benzimidazol-6-amine (C₈H₉N₃, Molar Mass: 147.18 g/mol ). As a crucial scaffold in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and spectral data from analogous structures. Furthermore, it outlines standardized, field-proven methodologies for data acquisition, offering insights into the causal reasoning behind experimental parameter selection. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis and analysis of heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the foundation of all subsequent research. For this compound, a combination of spectroscopic techniques provides a complete picture of its covalent structure and functional groups. The numbering convention used for NMR assignments is shown below.

Figure 1: Structure of this compound with IUPAC numbering.

The following table summarizes the anticipated spectroscopic data for the title compound. The predictions are derived from data for structurally related compounds, including 1-methyl-1H-benzimidazole and other substituted benzimidazoles.[1][2]

| Technique | Parameter | Predicted Value and Description |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.5-7.8 ppm; N-CH₃: ~3.7 ppm; NH₂: ~5.0 ppm (broad) |

| Multiplicity | Aromatic: Doublets, Singlet; N-CH₃: Singlet; NH₂: Broad Singlet | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic/Heterocyclic Carbons: ~95-150 ppm; N-CH₃: ~31 ppm |

| FT-IR | Wavenumber (cm⁻¹) | N-H Stretch (Amine): 3450-3300 (two bands); C-H Stretch (Aromatic/Aliphatic): 3100-2900; C=N / C=C Stretch: 1650-1450; N-H Bend (Amine): 1650-1580 |

| Mass Spec. | m/z | [M+H]⁺: 148.087; [M]⁺˙: 147.080 |

| Fragmentation | Key fragments at m/z 132 ([M-CH₃]⁺), 120 ([M-HCN]⁺˙) |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. The analysis is performed in a suitable deuterated solvent, typically DMSO-d₆, which is chosen for its ability to dissolve polar benzimidazoles and to slow the proton exchange rate, allowing for the observation of labile N-H protons.[3][4]

The proton NMR spectrum is defined by the electronic environment of each hydrogen atom.

-

Aromatic Region (δ 6.5 - 7.8 ppm):

-

H-2 (Singlet, ~δ 7.8-8.0): This proton on the imidazole ring is typically the most downfield of the ring protons due to the deshielding effect of the adjacent nitrogen atoms.[1]

-

H-7 (Doublet, ~δ 7.4-7.5): This proton is ortho to the N-methylated nitrogen and will appear as a doublet coupled to H-5.

-

H-4 (Singlet/Doublet, ~δ 6.8-7.0): This proton is ortho to the electron-donating amino group and will be significantly shielded (shifted upfield). It appears as a singlet or a doublet with a small coupling constant.

-

H-5 (Doublet, ~δ 6.5-6.7): This proton, positioned between the amino group and another proton, will also be shifted upfield and will appear as a doublet coupled to H-7.

-

-

Aliphatic Region (δ ~3.7 ppm):

-

N-CH₃ (Singlet, ~δ 3.7): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is characteristic for an N-methyl group on a benzimidazole ring.[1]

-

-

Amine Protons (δ ~5.0 ppm):

-

NH₂ (Broad Singlet): The two protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent. This peak will disappear upon the addition of D₂O, a key confirmatory test.

-

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

C-2 (~δ 143-145): This carbon, situated between two nitrogen atoms, is the most deshielded carbon in the heterocyclic ring system.[1][2]

-

C-6 (~δ 145-148): The carbon atom directly attached to the electron-donating amino group will be significantly deshielded.

-

C-3a & C-7a (~δ 135-143): These are the bridgehead carbons where the benzene and imidazole rings are fused.

-

C-4, C-5, C-7 (~δ 95-120): The remaining aromatic carbons will appear in this region. The carbons ortho and para to the amino group (C-5, C-7) will be shifted upfield compared to the unsubstituted benzimidazole.[2]

-

N-CH₃ (~δ 31): The methyl carbon attached to the nitrogen typically appears in this region.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

N-H Stretching (~3450-3300 cm⁻¹): A primary amine (-NH₂) group is characterized by the appearance of two distinct absorption bands in this region, corresponding to the asymmetric and symmetric stretching vibrations.[5]

-

C-H Stretching (~3100-2900 cm⁻¹): This region will contain multiple peaks. Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the N-methyl group.

-

N-H Bending (~1650-1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.

-

C=N and C=C Stretching (~1650-1450 cm⁻¹): The spectrum will show several strong absorptions in this fingerprint region, which arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the benzimidazole ring system.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak: The molecular formula is C₈H₉N₃, giving a monoisotopic mass of 147.080 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at m/z 148.087 . With a hard ionization technique like Electron Impact (EI), the molecular ion, [M]⁺˙, would be observed at m/z 147.080 .

-

Major Fragmentation Pathways (Predicted):

-

Loss of a Methyl Radical: A common fragmentation for N-methyl compounds is the loss of the methyl group (•CH₃), which would result in a fragment ion at m/z 132 .[8]

-

Loss of Hydrogen Cyanide: Benzimidazoles are known to undergo fragmentation by losing a molecule of HCN from the imidazole ring, which would lead to a fragment at m/z 120 .[8][9]

-

Experimental Methodologies

The acquisition of high-quality, reproducible spectroscopic data requires standardized and validated protocols. The following sections describe the recommended methodologies for the analysis of this compound.

Overall Analytical Workflow

The logical flow for comprehensive structural characterization involves a multi-technique approach, ensuring orthogonal data for unambiguous confirmation.

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. journalijdr.com [journalijdr.com]

Structural Insights into Methylated Aminobenzimidazoles: A Technical Guide to the Crystal Structure of 1-Methyl-1H-benzimidazol-5-amine and its Implications for the 6-Amino Isomer

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1-Methyl-1H-benzimidazol-5-amine, a significant heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a complete, published crystal structure for its isomer, 1-Methyl-1H-benzimidazol-6-amine, this guide will focus on the detailed structural elucidation of the 5-amino isomer. The insights gleaned from this analysis will be used to draw informed inferences about the structural characteristics of the 6-amino analogue. This guide will delve into the experimental methodologies for crystal structure determination, present a detailed analysis of the molecular geometry and intermolecular interactions, and discuss the implications of these structural features for drug design and development.

Introduction: The Significance of Benzimidazole Scaffolds in Drug Discovery

Benzimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. These bicyclic heterocyclic compounds are structurally analogous to purine nucleobases, allowing them to interact with a wide range of biological targets. The strategic placement of substituents on the benzimidazole core can modulate their therapeutic properties, leading to the development of potent anti-cancer, antimicrobial, antiviral, and anti-inflammatory agents. The seemingly subtle shift of a functional group, such as an amino group from the 5- to the 6-position on the 1-methylbenzimidazole scaffold, can have profound effects on the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its biological activity. A precise understanding of the three-dimensional structure is therefore paramount for rational drug design.

Experimental Determination of the Crystal Structure

The definitive method for elucidating the precise atomic arrangement within a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique provides a wealth of information, including bond lengths, bond angles, and the overall molecular conformation.

Crystal Growth and Synthesis

The synthesis of 1-Methyl-1H-benzimidazol-5-amine can be achieved through established synthetic routes, often involving the methylation of the corresponding aminobenzimidazole precursor or the reduction of a nitro-substituted intermediate.[1] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure from a single crystal involves a meticulous workflow, from data collection to structure refinement.

Sources

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-benzimidazol-6-amine for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 1-Methyl-1H-benzimidazol-6-amine in Drug Discovery

This compound is a heterocyclic amine belonging to the benzimidazole class of compounds. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including anticancer, and antimicrobial properties.[1][2] The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for various stages of drug development, from initial screening to formulation.[3][4][5] Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the bioavailability and therapeutic efficacy of a potential drug candidate. Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for its successful application in research and development.

Physicochemical Properties Influencing Solubility

The solubility of an organic molecule like this compound is dictated by its molecular structure and the interplay of various intermolecular forces between the solute and the solvent. Key physicochemical properties that govern its solubility include:

-

Molecular Structure: The presence of both a hydrophobic benzimidazole ring system and a polar amine group, along with a methyl substituent, gives the molecule an amphiphilic character.

-

Polarity and Hydrogen Bonding: The amine group (-NH2) and the nitrogen atoms within the imidazole ring can act as hydrogen bond donors and acceptors, respectively. This suggests that the compound will have a higher affinity for polar protic solvents that can engage in hydrogen bonding.

-

pKa: The basicity of the amine group and the imidazole nitrogens will influence the ionization state of the molecule at different pH values. In acidic conditions, the amine group will be protonated, forming a more soluble salt.

-

Crystal Lattice Energy: For a solid compound, the energy required to break the crystal lattice structure must be overcome by the energy of solvation for dissolution to occur.

Based on these properties, it can be inferred that this compound is likely to exhibit greater solubility in polar organic solvents and aqueous solutions with an acidic pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9N3 | [6] |

| Molecular Weight | 147.18 g/mol | [7] |

| Melting Point | 171 - 174 °C | [8] |

| Boiling Point | > 360 °C @ 760 mmHg | [8] |

| pKa (Predicted) | Not explicitly found, but the presence of the amine group suggests basicity. | |

| LogP (Predicted) | Not explicitly found, but the structure suggests moderate lipophilicity. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9] This method involves equilibrating an excess amount of the solid compound in a chosen solvent until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and ability to provide a true measure of thermodynamic solubility.[9] This is crucial for understanding the intrinsic dissolution properties of the compound, which is vital for pre-formulation and biopharmaceutical studies. While higher-throughput kinetic solubility assays exist, they often overestimate the true solubility because they start from a DMSO stock solution and can lead to supersaturated solutions.[3][9]

Experimental Workflow Diagram

Sources

- 1. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H9N3 | CID 13680283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-methyl-1H-1,3-benzodiazol-5-amine | C8H9N3 | CID 315499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Methyl-1H-benzimidazol-6-amine

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 1-Methyl-1H-benzimidazol-6-amine. Intended for researchers, chemists, and drug development professionals, this document outlines the core principles, experimental methodologies, and predictive analyses required for a thorough thermal hazard assessment. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust, first-principles approach based on the known behavior of analogous benzimidazole and aromatic amine structures. It details step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), enabling research teams to generate critical safety and stability data.

Introduction and Scientific Context

This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound that forms the core of numerous pharmaceutical agents and biologically active molecules. The benzimidazole scaffold is a key pharmacophore due to its ability to mimic nucleotide bases and interact with various biological targets. The thermal stability of such compounds is a critical parameter in drug development and manufacturing, influencing everything from storage conditions and shelf-life to process safety and formulation strategies.

Understanding the onset of decomposition, the energy released during this process, and the identity of the evolved gaseous byproducts is paramount for ensuring the safety of laboratory personnel and the viability of scaled-up chemical syntheses. When heated, complex organic molecules like benzimidazoles can undergo energetic decomposition, making a thorough thermal analysis an indispensable part of their chemical characterization.[1]

This guide provides the scientific and methodological foundation for undertaking such an analysis.

Theoretical Considerations: Predicting Thermal Behavior

The thermal stability of a benzimidazole derivative is influenced by the nature and position of its substituents.[2] Key structural features of this compound and their expected influence on thermal stability include:

-

Benzimidazole Core: This fused aromatic ring system is inherently stable due to electron delocalization. Decomposition will require significant energy input to break the aromaticity.[3]

-

Methyl Group (N-1 position): The addition of a methyl group can slightly increase thermal stability compared to the unsubstituted parent compound.[2]

-

Amine Group (C-6 position): Amino groups on an aromatic ring can influence stability. While they can participate in stabilizing hydrogen bonding, they also represent a potential initiation site for decomposition reactions, such as deamination or oxidation.[2]

Based on these features, the primary decomposition is likely to initiate with the cleavage of the substituents from the core ring system or the rupture of the imidazole ring, which is generally the less stable part of the benzimidazole nucleus.

Core Experimental Workflow for Thermal Hazard Assessment

A comprehensive thermal stability analysis integrates multiple techniques to build a complete picture of the material's behavior as a function of temperature. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For a more advanced understanding of decomposition products, these are often coupled with Evolved Gas Analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[4]

Caption: Proposed high-level thermal decomposition pathway.

Conclusion and Recommendations

This guide provides the essential framework for a comprehensive evaluation of the thermal stability of this compound. By systematically applying the detailed protocols for TGA, DSC, and EGA, researchers can generate the critical data needed to assess thermal hazards, establish safe operating limits, and predict decomposition pathways. It is strongly recommended that these analyses be performed early in the development lifecycle of any new chemical entity to mitigate risks associated with thermal instability. The resulting data is fundamental to ensuring the safety and quality of pharmaceutical products and processes.

References

-

Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). National Institutes of Health (NIH). Available at: [Link]

-

New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

-

Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). Defense Technical Information Center (DTIC). Available at: [Link]

-

Differential Scanning Calorimetry (DSC). (2022). Contract Pharma. Available at: [Link]

-

SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. (2024). SOP Guide for Pharma. Available at: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. Available at: [Link]

-

Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (n.d.). J-STAGE. Available at: [Link]

-

N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. (2022). RSC Publishing. Available at: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Evolved gas analysis. (n.d.). Wikipedia. Available at: [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Available at: [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Available at: [Link]

-

Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Available at: [Link]

-

Evolved Gas Analysis (EGA). (n.d.). MooreAnalytical. Available at: [Link]

-

On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. (n.d.). MDPI. Available at: [Link]

-

On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. (n.d.). MDPI. Available at: [Link]

-

Recent Applications of Evolved Gas Analysis by Infrared Spectroscopy (IR-EGA). (n.d.). ResearchGate. Available at: [Link]

-

Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). (2014). ResearchGate. Available at: [Link]

-

TGA Sample Preparation: A Complete Guide. (2024). Torontech. Available at: [Link]

-

Benzimidazole. (n.d.). PubChem. Available at: [Link]

-

Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. (n.d.). ResearchGate. Available at: [Link]

Sources

quantum chemical calculations for 1-Methyl-1H-benzimidazol-6-amine

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Methyl-1H-benzimidazol-6-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The convergence of computational chemistry and pharmacology has revolutionized modern drug discovery, enabling the prediction of molecular properties and biological activities with remarkable accuracy. This guide provides a comprehensive technical framework for applying quantum chemical calculations to this compound, a key scaffold in medicinal chemistry. Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] By leveraging Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and interaction potential of this molecule, thereby accelerating the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for in-silico analysis.

Introduction: The Imperative for Computational Foresight in Drug Design

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[4][5][6] Computational methods, particularly quantum chemical calculations, offer a powerful paradigm to mitigate these risks by providing deep insights into a molecule's intrinsic properties before costly synthesis and experimental testing.[4][7]

This compound serves as an exemplary case study. Its heterocyclic structure is a privileged scaffold in pharmacology, but its efficacy and safety are governed by subtle nuances in its electronic and spatial configuration. Quantum mechanics allows us to build a "digital twin" of the molecule, enabling the precise calculation of properties that dictate its behavior. This guide will focus on Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy for describing biological and molecular systems.[8]

Theoretical Foundations: Choosing the Right Tools for Molecular Interrogation

Quantum chemical calculations are based on solving the Schrödinger equation, but exact solutions are only possible for the simplest systems. Therefore, a hierarchy of approximation methods has been developed.

-

Semi-Empirical Methods : These methods, such as AM1 and PM3, simplify the complex calculations of Hartree-Fock theory by using parameters derived from experimental data.[9][10][11][12][13] While extremely fast and suitable for very large molecules, their accuracy can be inconsistent if the molecule under study differs significantly from the parameterization set.[10][11]

-

Hartree-Fock (HF) Theory : As a foundational ab initio ("from the beginning") method, HF solves the Schrödinger equation without empirical parameters but neglects the full effects of electron correlation, a key factor in molecular interactions.[8]

-

Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex wave function for every electron, it focuses on the total electron density to determine the system's energy and other properties.[14][15] This approach is computationally more efficient than other high-level methods while still providing accurate results.[14] The accuracy of DFT is critically dependent on the choice of the functional (e.g., B3LYP, which combines different theoretical approaches) and the basis set (e.g., 6-311++G(d,p), which describes the atomic orbitals used in the calculation).[15][16]

For the analyses described herein, DFT is the recommended method due to its proven reliability in predicting the electronic structure and properties of organic molecules relevant to drug discovery.[8][17]

A Validated Computational Workflow

This section outlines a self-validating protocol for the quantum chemical analysis of this compound using a standard computational chemistry package like Gaussian.[18][19][20][21][22]

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input : The initial 3D structure of this compound can be built using molecular modeling software (e.g., GaussView, Avogadro) or downloaded from a chemical database like PubChem.[23]

-

Optimization : Perform a full geometry optimization to find the molecule's most stable conformation (lowest energy state). This is a critical step, as all subsequent properties depend on the correct geometry.

-

Method : Density Functional Theory (DFT).

-

Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides excellent results for many organic systems.[16]

-

Basis Set : 6-311++G(d,p) is a robust basis set suitable for capturing the electronic details of molecules containing heteroatoms.

-

-

Verification : Conduct a frequency calculation at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. This step also yields important thermodynamic data like enthalpy and Gibbs free energy.[19]

Decoding the Quantum Data: From Numbers to Drug Design Insights

Once the calculations are complete, the resulting data provides a multi-faceted view of the molecule's chemical personality.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[24]

-

HOMO : Represents the ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.[25]

-

LUMO : Represents the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[25]

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[25][26] For drug candidates, an optimal gap is sought to balance stability with the necessary reactivity for target binding.[27]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): Mapping Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution around a molecule.[28] It is an invaluable tool for predicting how a molecule will interact with its biological target.[29][30][31]

-

Negative Regions (Red/Yellow) : Indicate areas of high electron density, which are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Positive Regions (Blue) : Indicate areas of electron deficiency (e.g., around hydrogen atoms bonded to electronegative atoms), which are susceptible to nucleophilic attack and can act as hydrogen bond donors.[32]

-

Neutral Regions (Green) : Indicate areas of nonpolar character, which may be involved in van der Waals or hydrophobic interactions.

For this compound, the MEP map would likely highlight negative potential around the nitrogen atoms of the imidazole ring and the amine group, identifying them as key sites for receptor interaction.[28][32]

Conceptual DFT: Quantifying Chemical Reactivity

Conceptual DFT provides a framework for translating calculated electronic properties into well-defined chemical concepts.[33][34][35][36] Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's overall reactivity.

| Descriptor | Formula | Chemical Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. Related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a measure of reactivity. |

| Electronegativity (χ) | χ = -μ | The power of an atom/molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons; a high value indicates a good electrophile. |

These descriptors are powerful tools for comparing the reactivity profiles of different drug candidates and for understanding how structural modifications can tune their electronic properties.[34][37]

Caption: Linking calculated properties to drug design outcomes.

Application to Drug Development: A Predictive Framework

The ultimate goal of these calculations is to inform the drug development process.

-

Lead Optimization : By understanding how structural changes affect the HOMO-LUMO gap, MEP, and reactivity descriptors, chemists can rationally modify a lead compound to enhance its binding affinity and selectivity.[17] For example, adding an electron-withdrawing group could lower the LUMO energy, making the molecule a better electron acceptor for a specific receptor interaction.

-

Predicting Metabolism : Regions of high reactivity identified by local reactivity descriptors (like Fukui functions) or electron-rich sites on the MEP map can indicate potential sites of metabolic attack by enzymes like cytochrome P450.[6]

-

Toxicity Prediction : Molecules with very small HOMO-LUMO gaps tend to be highly reactive and potentially toxic.[27] Early computational screening can flag such compounds, saving significant resources.[4][5]

-

Virtual Screening : Quantum mechanical properties can be used as descriptors in QSAR (Quantitative Structure-Activity Relationship) and machine learning models to screen large compound libraries and prioritize candidates for synthesis.[7][26]

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, provide an indispensable toolkit for the modern drug discovery professional. By applying the systematic workflow detailed in this guide to molecules like this compound, researchers can move beyond empirical screening and embrace a rational, prediction-driven approach to design. This in silico characterization provides a profound understanding of a molecule's electronic structure, reactivity, and interaction potential, ultimately guiding the development of safer and more effective medicines.

References

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

-

How do you predict ADMET properties of drug candidates? - Aurlide. [Link]

-

Gaussian (software) - Wikipedia. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. [Link]

-

Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - MDPI. [Link]

-

Density Functional Theory (DFT) in Drug Discovery - dockdynamics In-Silico Lab. [Link]

-

ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

-

quantum chemical study on two benzimidazole derivatives - ResearchGate. [Link]

-

Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery - Longdom Publishing. [Link]

-

Comprehensive computational assessment of ADME properties using mapping techniques. [Link]

-

QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES - DergiPark. [Link]

-

Conceptual Density Functional Theory — ChemTools 0.0 documentation. [Link]

-

Semiempirical Methods. [Link]

-

Application of molecular electrostatic potentials in drug design - ResearchGate. [Link]

-

From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC - PubMed Central. [Link]

-

Density Functional Theory (DFT) and Drug Design | Reviews of Modern Quantum Chemistry. [Link]

-

What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. [Link]

-

Conceptual Density Functional Theory and Some Recent Developments. [Link]

-

Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation - JOCPR. [Link]

-

Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative - Frontiers. [Link]

-

Semi-empirical quantum chemistry method - Wikipedia. [Link]

-

Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC - PubMed Central. [Link]

-

Chapter - Conceptual Density Functional Theory of Chemical Reactivity | Bentham Science. [Link]

-

Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids | ACS Omega. [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube. [Link]

-

Semiempirical Quantum Chemistry: Introduction. [Link]

-

Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - NIH. [Link]

-

Software - Quantum Mechanics (web) - School of Chemical Sciences KB. [Link]

-

Semi- empirical Methods. [Link]

-

Semi-empirical quantum chemistry method - Grokipedia. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

-

The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition - CORE. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. [Link]

-

GAMESS, Gaussian - software for Quantum Chemistry. [Link]

-

This compound | C8H9N3 | CID 13680283 - PubChem. [Link]

-

A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC - NIH. [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. [Link]

-

Molecular electrostatic potential (MEP) formed by mapping of total... - ResearchGate. [Link]

-

1-Methyl-6-nitro-1H-benzimidazole - PMC - NIH. [Link]

-

1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem. [Link]

-

Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aurlide.fi [aurlide.fi]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. longdom.org [longdom.org]

- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Semiempirical Methods [cup.uni-muenchen.de]

- 10. Semi-empirical quantum chemistry method - Wikipedia [en.wikipedia.org]

- 11. Semiempirical Quantum Chemistry: Introduction. [people.chem.ucsb.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. grokipedia.com [grokipedia.com]

- 14. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. dockdynamics.com [dockdynamics.com]

- 18. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 19. ritme.com [ritme.com]

- 20. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 21. answers.uillinois.edu [answers.uillinois.edu]

- 22. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]

- 23. This compound | C8H9N3 | CID 13680283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. chemrxiv.org [chemrxiv.org]

- 30. files01.core.ac.uk [files01.core.ac.uk]

- 31. chemrxiv.org [chemrxiv.org]